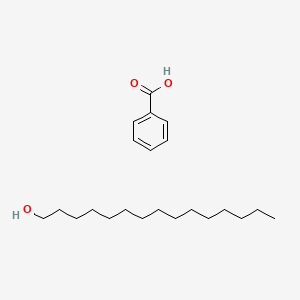
Benzoic acid--pentadecan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid and pentadecan-1-ol are two distinct organic compounds. Benzoic acid is a white, crystalline organic compound belonging to the family of carboxylic acids. It is widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents It is used as an ingredient in industrial chemicals, lubricating oils, and consumer products such as lotions and creams .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic Acid: : Benzoic acid can be prepared by the oxidation of toluene with oxygen at temperatures around 200°C in the presence of cobalt and manganese salts as catalysts . Another method involves the hydrolysis of benzotrichloride with water or steam .
Pentadecan-1-ol: : Pentadecan-1-ol can be synthesized via the hydroformylation of olefins produced from ethylene. This process involves the addition of a formyl group to the olefin, followed by hydrogenation to produce the alcohol .
Industrial Production Methods
Benzoic Acid: : Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates .
Pentadecan-1-ol: : Industrial production of pentadecan-1-ol involves the catalytic hydrogenation of fatty acids or esters derived from natural fats and oils .
Chemical Reactions Analysis
Benzoic Acid
Reduction: Reduction of benzoic acid can yield benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Pentadecan-1-ol
Oxidation: Pentadecan-1-ol can be oxidized to pentadecanoic acid using oxidizing agents like chromium trioxide.
Reduction: Reduction reactions are less common for pentadecan-1-ol due to its already reduced state.
Substitution: Pentadecan-1-ol can undergo substitution reactions to form ethers and esters.
Scientific Research Applications
Benzoic Acid: : Benzoic acid is used extensively in scientific research due to its antimicrobial properties. It is used as a preservative in food and cosmetics, and as an intermediate in the synthesis of various organic compounds .
Pentadecan-1-ol: : Pentadecan-1-ol is used in the synthesis of surfactants and lubricants. It is also used in the production of detergents and as a feedstock for ethoxylation and sulfation reactions .
Mechanism of Action
Benzoic Acid: : Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is conjugated to glycine in the liver and excreted as hippuric acid .
Pentadecan-1-ol: : The mechanism of action of pentadecan-1-ol is less well-studied, but it is known to act as a substrate for alkyl dihydroxyacetone phosphate synthase in certain biochemical pathways .
Comparison with Similar Compounds
Benzoic Acid: : Similar compounds include salicylic acid, gallic acid, and phthalic acid. Benzoic acid is unique due to its widespread use as a preservative and its relatively simple structure .
Pentadecan-1-ol: : Similar compounds include other long-chain fatty alcohols such as hexadecan-1-ol (cetyl alcohol) and octadecan-1-ol (stearyl alcohol). Pentadecan-1-ol is unique due to its specific chain length and its use in specialized industrial applications .
Properties
CAS No. |
102702-75-0 |
|---|---|
Molecular Formula |
C22H38O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
benzoic acid;pentadecan-1-ol |
InChI |
InChI=1S/C15H32O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;8-7(9)6-4-2-1-3-5-6/h16H,2-15H2,1H3;1-5H,(H,8,9) |
InChI Key |
QWWMHNUVALYKSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















